Lipophilicity Modulation: Fluorination Increases LogP Over Non-Fluorinated Analog
The target compound exhibits a computed LogP of 1.27, compared to 1.14 for the non-fluorinated analog (2-methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS 30489-44-2), representing a +0.13 LogP increase driven by fluorine substitution at the 6-position . Despite the LogP increase, the topological polar surface area (TPSA) remains unchanged at 37.53 Ų for both compounds [1], indicating that the fluorination selectively modulates lipophilicity without altering hydrogen-bonding capacity. This differential is critical for optimizing membrane permeability and blood-brain barrier penetration in CNS-targeted programs [2].
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.27 (TPSA = 37.53 Ų) |
| Comparator Or Baseline | (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS 30489-44-2): LogP = 1.14 (TPSA = 37.53 Ų) |
| Quantified Difference | ΔLogP = +0.13 (identical TPSA) |
| Conditions | In silico calculation; Chemscene computational chemistry data |
Why This Matters
A LogP increase of 0.13 without a TPSA penalty translates to improved membrane permeability potential while maintaining solubility, a key criterion for selecting building blocks in CNS and intracellular target programs.
- [1] Molbase. (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol. CAS 30489-44-2. LogP 1.135, PSA 37.53. https://qiye.molbase.cn/30489-44-2.html View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
